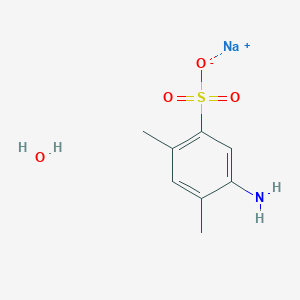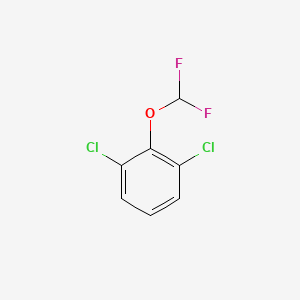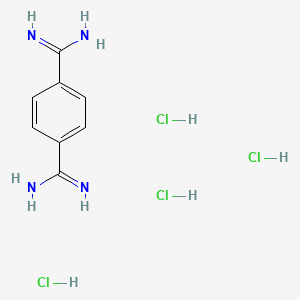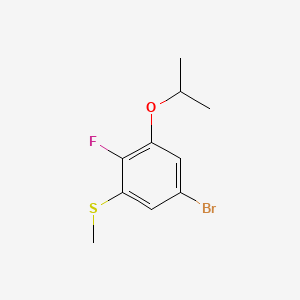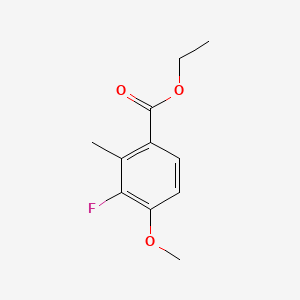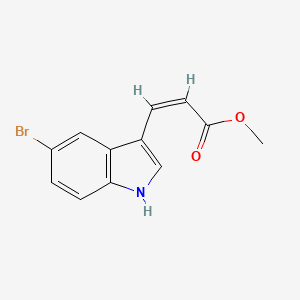
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-2,6-difluorobenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-2,6-difluorobenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Introduction of Methylsulfane Group: The benzyloxy derivative is then treated with methylthiol in the presence of a suitable catalyst to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death or reduced growth.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but lacks the methylsulfane group.
(4-(Benzyloxy)-2,6-dichlorophenyl)(methyl)sulfane): Similar structure but with chlorine atoms instead of fluorine.
(4-(Benzyloxy)-2,6-difluorophenyl)(ethyl)sulfane): Similar structure but with an ethylsulfane group instead of methylsulfane.
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is unique due to the presence of both fluorine atoms and a methylsulfane group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H12F2OS |
|---|---|
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
1,3-difluoro-2-methylsulfanyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12F2OS/c1-18-14-12(15)7-11(8-13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
PCRBXFJUSWSQDW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


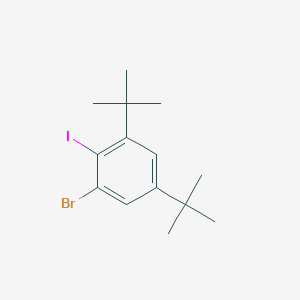
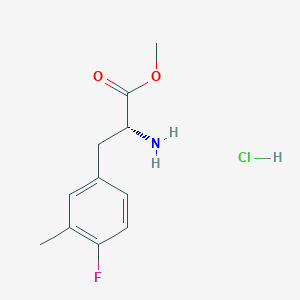
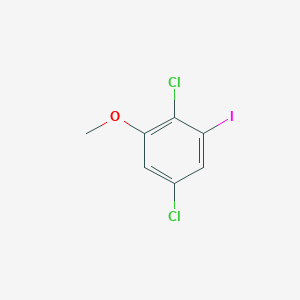

![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

